molecular formula C3H7NO3 B566066 DL-Serine-2,3,3-d3 CAS No. 70094-78-9

DL-Serine-2,3,3-d3

Cat. No.: B566066
CAS No.: 70094-78-9
M. Wt: 108.111
InChI Key: MTCFGRXMJLQNBG-FUDHJZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Serine-2,3,3-d3 is a deuterated form of serine, an amino acid that plays a crucial role in various biological processes. The incorporation of deuterium atoms into the serine molecule makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and enzymatic reactions.

Mechanism of Action

Target of Action

DL-Serine-2,3,3-d3, a deuterium-labeled form of DL-Serine, primarily targets the NMDA receptors in the central nervous system . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory .

Mode of Action

This compound acts as an agonist at the glycine site of NMDA receptors . This means it binds to these receptors and activates them, enhancing their function. The activation of NMDA receptors allows for the influx of calcium ions, leading to various downstream effects .

Biochemical Pathways

The activation of NMDA receptors by this compound affects several biochemical pathways. One key pathway is the serine biosynthesis pathway , where this compound can be used to study cancer metabolism . Additionally, it serves as a tool in metabolomics studies to quantify the serine pool within cells and tissues .

Pharmacokinetics

The presence of deuterium in the compound can potentially affect its pharmacokinetic profile, as deuterium substitution has been shown to influence the metabolic stability of drugs .

Result of Action

This compound has been reported to exhibit antiviral activity against the multiplication of tobacco mosaic virus (TMV) . This suggests that the compound’s action can lead to molecular and cellular effects that inhibit viral replication.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound should be stored at room temperature away from light and moisture for optimal stability .

Biochemical Analysis

Biochemical Properties

DL-Serine-2,3,3-d3, like its unlabeled counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

The information provided here is based on current knowledge and understanding .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Serine-2,3,3-d3 can be synthesized through the deuteration of serine. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications. The use of advanced deuteration techniques and equipment is essential to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

DL-Serine-2,3,3-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: The deuterium atoms in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include deuterated oxo derivatives, alcohol derivatives, and substituted serine compounds. These products are valuable for further research and applications in various fields.

Scientific Research Applications

DL-Serine-2,3,3-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in studies involving metabolic pathways and enzymatic reactions.

    Biology: Helps in understanding the role of serine in cellular processes and protein synthesis.

    Medicine: Investigated for its potential use in developing treatments for neurological disorders and metabolic diseases.

    Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.

Comparison with Similar Compounds

DL-Serine-2,3,3-d3 is unique due to its deuterium labeling, which distinguishes it from other forms of serine. Similar compounds include:

    L-Serine: The non-deuterated form of serine, commonly found in nature.

    D-Serine: The D-isomer of serine, which has different biological functions compared to L-serine.

    DL-Serine: A racemic mixture of D-Serine and L-Serine, used in various research applications.

The deuterium labeling in this compound provides unique advantages in research, such as enhanced stability and the ability to trace metabolic pathways more accurately.

Biological Activity

DL-Serine-2,3,3-d3 is a deuterium-labeled form of serine, an amino acid that plays crucial roles in various biological processes. This article delves into its biological activity, particularly focusing on its pharmacological implications, metabolic pathways, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₃H₇D₃NO₃
Molecular Weight108.111 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point394.8 ± 32.0 °C
Flash Point192.6 ± 25.1 °C

This compound is characterized by its stable isotopes of hydrogen and carbon, which can influence its pharmacokinetic and metabolic profiles compared to non-deuterated forms .

Role in Neurotransmission

D-serine, the enantiomer of DL-serine, acts as an endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor, crucial for synaptic plasticity and cognitive functions. Research indicates that D-serine levels are closely linked to conditions such as schizophrenia and Alzheimer's disease. In these contexts, altered D-serine signaling can lead to cognitive impairments due to either excessive or deficient NMDA receptor activation .

Antiviral Activity

DL-Serine has demonstrated antiviral properties , particularly against the tobacco mosaic virus (TMV). Studies suggest that it may interfere with viral replication mechanisms, indicating potential applications in antiviral drug development .

Metabolic Pathways

DL-Serine is synthesized from L-serine via the enzyme serine racemase (SR), which also facilitates the conversion of D-serine back to L-serine. This metabolic flexibility allows for dynamic regulation of D-serine levels in the brain, which is critical for maintaining normal physiological functions .

Enzymatic Interactions

D-serine is metabolized by D-amino acid oxidase (DAAO), which plays a significant role in its degradation. The balance between synthesis and degradation is vital for neurological health, as dysregulation can contribute to neurodegenerative diseases .

Case Studies and Research Findings

  • Cognitive Impairment : A study highlighted the role of D-serine in cognitive function among aging populations and those with dementia. It was found that decreased D-serine levels correlate with impaired synaptic plasticity and learning deficits .
  • Schizophrenia Treatment : Clinical trials have explored the therapeutic potential of D-serine supplementation in schizophrenia treatment, showing promising results in enhancing cognitive function and reducing symptoms .
  • Acid Tolerance Mechanism : Research on Escherichia coli revealed that L-serine deamination leads to pyruvate production, which enhances bacterial survival under acidic conditions. This suggests that serine metabolism could be a target for developing new antimicrobial strategies .

Properties

IUPAC Name

2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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